4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine
Overview
Description
4,4-dimethyl-1-(1-methyl-1H-pyrazol-3-yl)pentan-1-amine is a chemical compound with the CAS Number 1496196-27-0 . It is used in various applications and research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code:1S/C11H21N3/c1-11(2,3)7-5-9(12)10-6-8-14(4)13-10/h6,8-9H,5,7,12H2,1-4H3
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.31 . It is a liquid at room temperature and should be stored at 4°C .Scientific Research Applications
Research on Human Exposure to Carcinogenic Compounds
- Studies have focused on estimating human exposure to carcinogenic HCAs present in cooked foods. Research indicates that humans are continually exposed to these compounds through their diet. The presence of carcinogenic heterocyclic amines in urine samples of individuals consuming a normal diet, but not in those receiving parenteral alimentation, suggests dietary intake as a significant source of exposure (Ushiyama et al., 1991).
Metabolism and Health Risks
- Investigations into the metabolism and potential health risks associated with HCA consumption have been conducted. For example, the metabolism of HCAs like MeIQx and PhIP has been studied to understand their genotoxicity and carcinogenicity in both humans and rodents. These studies aim to elucidate the biological mechanisms through which HCAs may contribute to cancer risk, emphasizing the role of specific enzymes in metabolizing these compounds into more harmful agents (Turteltaub et al., 1999).
Dietary Assessment and Cancer Risk
- Research has also explored the relationship between dietary HCA intake and the risk of various cancers, including prostate and lung cancer. These studies assess the dietary intake of HCAs through food frequency questionnaires and investigate potential associations with cancer risk, providing insights into the role of diet in cancer etiology. The findings contribute to public health recommendations and dietary guidelines aimed at minimizing cancer risk associated with HCA exposure (Cross et al., 2005).
Safety and Hazards
Future Directions
Mechanism of Action
It’s important to note that pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
4,4-dimethyl-1-(1-methylpyrazol-3-yl)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-11(2,3)7-5-9(12)10-6-8-14(4)13-10/h6,8-9H,5,7,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLZMDWIOFGVRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C1=NN(C=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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